molecular formula C16H17N5O7S2 B1237298 Cefotaxime CAS No. 60846-21-1

Cefotaxime

Cat. No.: B1237298
CAS No.: 60846-21-1
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-QSWIMTSFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of its molecular structure through standardized naming conventions. The complete IUPAC name for this compound is (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This systematic nomenclature precisely defines the compound's stereochemical configuration, functional group positioning, and ring system architecture.

The Chemical Abstracts Service has assigned this compound the registry number 63527-52-6, which serves as its unique chemical identifier in scientific databases worldwide. Additional systematic nomenclature includes the descriptor 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)-acetyl]amino]-8-oxo, which emphasizes the bicyclic core structure and substituent groups. The compound is also recognized by alternative names including 7-[2-(2-amino-4-thiazolyl)glyoxylamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 72-(Z)-(O-methyloxime) acetate.

The systematic identification extends to various international databases, where this compound appears under multiple classification systems. The European Community number 264-299-1 provides regulatory identification, while the compound maintains entries in specialized chemical databases including ChEMBL (CHEMBL1730), DrugBank (DB00493), and PubChem (CID 5742673). The International Nonproprietary Name system designates this compound as this compound with INN number 4504.

Molecular Formula and Stereochemical Configuration

This compound possesses the molecular formula C16H17N5O7S2, representing a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms within its molecular framework. The molecular weight of this compound is precisely 455.47 daltons, with a specific elemental composition comprising 42.19% carbon, 3.76% hydrogen, 15.38% nitrogen, 24.59% oxygen, and 14.08% sulfur by mass. This molecular composition reflects the compound's sophisticated structure, incorporating multiple heteroatoms that contribute to its chemical reactivity and biological activity.

The stereochemical configuration of this compound is particularly complex, featuring multiple chiral centers that determine its three-dimensional molecular geometry. The compound contains four primary chiral centers designated as C6, C7, C22, and C25 in dimeric forms, with all centers exhibiting R-configuration. The absolute configurations of these chiral centers remain stable under normal conditions, with nuclear magnetic resonance coupling constants confirming the retention of stereochemical integrity. Specifically, the coupling constants of H6 versus H7 measure 4.8 Hz, indicating the preserved beta-lactam ring stereochemistry.

The molecular structure incorporates a characteristic beta-lactam ring system fused to a six-membered dihydrothiazine ring, forming the core cephalosporin bicyclic framework. The C6 and C7 positions maintain R-configuration, which proves essential for the compound's structural stability and biological recognition. The methoxyimino group at the C7 side chain exists in the Z-configuration, representing the syn-isomer form that exhibits superior pharmacological properties compared to its E-isomer counterpart.

Molecular Parameter Value Reference
Molecular Formula C16H17N5O7S2
Molecular Weight 455.47 Da
Carbon Content 42.19%
Hydrogen Content 3.76%
Nitrogen Content 15.38%
Oxygen Content 24.59%
Sulfur Content 14.08%
Chiral Centers 4 (all R-configuration)

Crystallographic Characterization and X-ray Diffraction Data

The crystallographic analysis of this compound sodium salt reveals detailed structural information obtained through X-ray powder diffraction studies, providing comprehensive data about the compound's solid-state organization. The crystal system belongs to the monoclinic class with precisely determined unit cell parameters. The unit cell dimensions measure a=13.063(2) Å, b=8.916(2) Å, and c=9.726(2) Å, with a beta angle of 107.34(2)°. These measurements were obtained using monochromatic copper K-alpha1 radiation and evaluated through sophisticated indexing programs.

The space group assignment for this compound sodium crystalline forms includes two possible configurations: P21 (No. 4) or P21/m (No. 11), with Z=2 formula units per unit cell. The calculated density (Dx) of the crystalline material equals 1.467 g/cm³, reflecting the efficient packing arrangement within the crystal lattice. The powder diffraction pattern provides an indexed sequence that enables precise identification and quality control of this compound sodium samples in pharmaceutical applications.

Advanced crystallographic studies have employed high-resolution techniques to elucidate the three-dimensional molecular architecture. The crystal structure determination utilized diffractometer methods with careful attention to reflection indexing and intensity measurements. The systematic absences and reflection conditions confirmed the space group assignments, while the refined atomic coordinates provided detailed information about molecular conformation within the crystal lattice.

The crystallographic data extends to specialized structural studies involving this compound complexes with various proteins and enzymes. X-ray crystallography has captured this compound in complex with beta-lactamase enzymes, revealing molecular binding orientations and interaction geometries. These structures provide atomic-level details about substrate binding and molecular recognition processes, contributing significantly to understanding the compound's structural chemistry.

Crystallographic Parameter Value Method Reference
Crystal System Monoclinic X-ray Diffraction
Unit Cell a 13.063(2) Å Cu Kα1 Radiation
Unit Cell b 8.916(2) Å Cu Kα1 Radiation
Unit Cell c 9.726(2) Å Cu Kα1 Radiation
Beta Angle 107.34(2)° Diffractometer
Space Group P21 or P21/m Indexing Programs
Formula Units (Z) 2 Crystal Analysis
Calculated Density 1.467 g/cm³ X-ray Data

Tautomeric Forms and Isomeric Variants

This compound exhibits significant structural complexity through its capacity to exist in multiple isomeric forms, particularly focusing on the geometric isomerism associated with the oxime functional group. The compound primarily exists as a Z-isomer (syn-configuration) under standard conditions, which represents the therapeutically active form with superior chemical stability. The corresponding E-isomer (anti-configuration) forms as a minor component or degradation product, exhibiting distinctly different chemical and physical properties.

The Z-isomer and E-isomer configurations differ fundamentally in their spatial arrangement around the carbon-nitrogen double bond of the methoxyimino group. In the Z-isomer, the methoxy group and the thiazole ring occupy the same side of the double bond, creating a syn-arrangement that facilitates optimal molecular interactions. Conversely, the E-isomer positions these groups on opposite sides of the double bond, resulting in an anti-configuration that significantly alters the compound's three-dimensional shape and reduces its biological effectiveness.

Nuclear magnetic resonance spectroscopy provides definitive methods for distinguishing between these geometric isomers. The aminothiazole proton in the E-isomer appears significantly downfield compared to the Z-isomer, typically resonating at 7.2-7.6 parts per million versus 6.70-6.90 parts per million for the Z-form. This substantial chemical shift difference of approximately 0.7 parts per million results from hydrogen bonding interactions between the aminothiazole proton and the oxime oxygen in the E-isomer configuration. Carbon-13 nuclear magnetic resonance spectroscopy reveals similar patterns, with the aminothiazole carbon C5 appearing at 115-120 parts per million in E-isomers compared to 107-109 parts per million in Z-isomers.

The isomerization process between Z and E forms occurs through photochemical mechanisms and acid-catalyzed reactions. Direct ultraviolet-C photolysis studies demonstrate that this compound undergoes rapid isomerization from the Z-form to the E-form upon irradiation, with the E-isomer concentration reaching maximum levels within 30 seconds of exposure. The photochemical reactions involve both isomerization and photolytic degradation processes, with the latter leading to beta-lactam ring opening and subsequent molecular fragmentation.

Computational modeling studies have investigated the conformational flexibility and ground-state isomerization pathways between Z and E configurations. Density functional theory calculations at the BLYP level indicate that the lowest energy conformers consistently favor the E-configuration in gas-phase conditions, contrasting with solution behavior where Z-forms predominate. The Z-to-E isomerization mechanism proceeds through a rotational transition state, with calculated energy barriers providing insights into the thermodynamic and kinetic factors governing isomer stability.

Isomeric Property Z-Isomer (syn) E-Isomer (anti) Difference Reference
Aminothiazole Proton NMR 6.70-6.90 ppm 7.2-7.6 ppm ~0.7 ppm
Aminothiazole Carbon-13 NMR 107-109 ppm 115-120 ppm ~7 ppm
Photolysis Maximum Time Baseline 30 seconds Variable
Biological Activity Superior Reduced (2-32x less) Significant
Therapeutic Use Primary form Process impurity Qualitative
Stability Higher Lower Qualitative

The practical implications of isomeric variations extend to pharmaceutical quality control and analytical characterization. The E-isomer frequently appears as a process-related impurity during manufacturing or as a degradation product under acidic conditions or light exposure. Regulatory specifications typically limit E-isomer content to ensure pharmaceutical product quality and therapeutic efficacy. Advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, enable precise quantification of isomeric ratios in pharmaceutical formulations.

Properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBEKHLDVQUJE-QSWIMTSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64485-93-4 (mono-hydrochloride salt)
Record name Cefotaxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022761
Record name Cefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.46e-01 g/L
Record name Cefotaxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63527-52-6, 60846-21-1
Record name Cefotaxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63527-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotaxime [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotaxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotaxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefotaxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTAXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefotaxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Condensation Reaction with MEAM

The reaction between 7-ACA and MEAM is typically conducted in a polar solvent system. According to WO2004063203A1, acetone-water mixtures are preferred, with triethylamine as a base to facilitate the reaction. The process involves:

  • Suspending 7-ACA in acetone-water.

  • Adding MEAM and triethylamine under controlled stirring.

  • Adjusting the pH with hydrochloric acid to precipitate this compound acid.

This method achieves yields of 89–98%, depending on solvent purity and reaction time. CN1394863A highlights the use of pyridine or N-methylmorpholine as catalysts to enhance reaction efficiency, reducing colloid formation during crystallization.

Conversion to this compound Sodium

This compound acid is converted to its physiologically stable sodium salt using sodium-containing reagents. Multiple methodologies exist, differing in solvents, sodium sources, and crystallization techniques.

Sodium Acetate Trihydrate Method

The traditional approach involves dissolving this compound acid in aqueous acetone or isopropanol with sodium acetate trihydrate. CN1394863A reports a two-step process:

  • Dissolving this compound acid in 60% aqueous isopropanol.

  • Adding sodium acetate trihydrate and activated carbon for decolorization, followed by dropwise addition to ethanol to precipitate the sodium salt.

Key Data:

ParameterValueSource
Yield76–89%
Purity92–95%
Crystallization SolventEthanol/Isopropanol

Sodium-2-Ethylhexanoate Method

An alternative method employs sodium-2-ethylhexanoate in ethanol, as described in RJPBCS (2020). This one-step process achieves higher yields (97.11%) and purity (99.10%) by optimizing the molar ratio (2:3 this compound acid to sodium-2-ethylhexanoate) and reaction time (10 minutes).

Advantages Over Traditional Methods:

  • Reduced solvent volume (ethanol vs. acetone-isopropanol mixtures).

  • Faster crystallization without colloid formation.

Industrial Optimization Strategies

Solvent Selection

Polar aprotic solvents (acetone, ethanol) improve reaction kinetics, while less polar solvents (ethyl acetate) aid in precipitation. WO2004063203A1 emphasizes acetone-water systems for sterility and particle size control.

Solvent Comparison:

Solvent SystemYield (%)Purity (%)Crystallization Time
Acetone-Water89.495.25 hours
Ethanol97.199.110 minutes
Isopropanol76.292.32 hours

Catalysts and Reaction Conditions

Triethylamine remains the preferred base, but pyridine enhances yield in MEAM coupling (98.04% vs. 89.4% with triethylamine alone). Temperature control (20–25°C) prevents degradation of the β-lactam ring.

Quality Control and Analytical Validation

High-performance liquid chromatography (HPLC) is critical for assessing this compound sodium purity. A validated method using a BDS column (150 mm × 4.0 mm × 5 μm) with methanol-phosphate buffer (pH 6.15) achieves a detection limit of 35.5 ng/mL and quantitation limit of 107.6 ng/mL. Parameters such as absorbance (235 nm) and pH (4.5–7.0) are monitored to comply with USP, EP, and JP standards.

Challenges and Innovations

Colloid Formation

Early methods faced colloid issues during sodium salt crystallization, requiring seed crystals. Ethanol-based systems mitigate this by accelerating nucleation.

Environmental Considerations

Replacing chloroform and acetone with ethanol reduces toxicity and waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Cefotaxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include triethylamine, dichloromethane, and ethyl alcohol. Reaction conditions often involve low temperatures and specific pH adjustments to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound include its desacetyl derivative, which retains antibacterial activity and contributes to the overall efficacy of the antibiotic .

Scientific Research Applications

Medical Uses

Cefotaxime is primarily indicated for the treatment of serious infections, including:

  • Lower Respiratory Tract Infections : Effective against pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae.
  • Genitourinary Infections : Treats urinary tract infections caused by Escherichia coli and Staphylococcus epidermidis.
  • Central Nervous System Infections : Used in cases of meningitis due to Neisseria meningitidis and Streptococcus pneumoniae.
  • Sepsis : Effective against bloodstream infections caused by various bacteria, including Klebsiella spp. and Staphylococcus aureus.
  • Bone and Joint Infections : Treats septic arthritis and osteomyelitis, particularly those caused by resistant strains.
  • Gynecological Infections : Addresses pelvic inflammatory disease and endometritis.
  • Intra-abdominal Infections : Utilized in the management of peritonitis.

Clinical Efficacy

Clinical trials have demonstrated this compound's efficacy across multiple infection types. For instance, a study involving 656 patients with lower respiratory infections showed bacteriological cure rates exceeding 89% when treated with this compound, outperforming other antibiotics like cefazolin in certain cases .

Table 1: Clinical Efficacy of this compound in Various Infections

Infection TypeBacteriological Cure Rate (%)Clinical Cure Rate (%)
Lower Respiratory Tract Infections89.993.9
MeningitisHigh (specific rates vary)High (specific rates vary)
Urinary Tract Infections>90>90
Bone and Joint Infections76.585

Case Study 1: Meningitis Treatment

A multicenter trial evaluated this compound's effectiveness in treating pediatric meningitis. Patients showed significant improvement within 48 hours, with a notable reduction in mortality rates compared to historical controls .

Case Study 2: Bone and Joint Infections

In a study involving 55 patients with severe bone infections, this compound was administered over several weeks. The overall response rate was satisfactory in 76% of cases, indicating its reliability in treating complex infections .

Resistance Patterns

Despite its broad efficacy, resistance to this compound has been observed, particularly among certain strains of Pseudomonas aeruginosa and Serratia marcescens. A study reported a bacteriologic failure rate of approximately 67% for these pathogens when treated with this compound . Monitoring antimicrobial resistance is crucial as it impacts treatment choices.

Safety Profile

This compound is generally well tolerated; however, side effects can include allergic reactions, gastrointestinal disturbances, and local reactions at the injection site . Its safety during pregnancy has also been documented, making it a suitable option for expectant mothers requiring antibiotic therapy.

Mechanism of Action

Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cefotaxime shares structural similarities with other third-generation cephalosporins, particularly in its β-lactam core and R1 side chain (Figure 1). Cross-reactivity studies highlight that cephalosporins with identical or similar R1 chains exhibit allergenic overlap:

  • Ceftriaxone : Shares an identical R1 chain with this compound, leading to documented cross-reactivity .
  • Ceftazidime : Features a distinct R1 chain with a carboxyl group, reducing cross-reactivity risk .
  • Cefepime : A fourth-generation cephalosporin with a zwitterionic R1 side chain, enhancing penetration into Gram-negative bacteria .

Table 1: Structural and Cross-Reactivity Profile of Selected Cephalosporins

Compound R1 Side Chain Structure Cross-Reactivity with this compound
This compound -OCH₃, -CH₂-S-CH₂-NR₂ Self
Ceftriaxone -OCH₃, -CH₂-S-CH₂-NR₂ High (Identical R1)
Ceftazidime -CH₂-COOH Low (Distinct R1)
Cefepime -CH₂-N⁺(CH₃)₂ Minimal (Fourth-gen)

Antimicrobial Spectrum and MIC Comparisons

This compound demonstrates superior activity against Enterobacteriaceae and Neisseria spp.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound vs. Comparators

Organism This compound MIC (μg/mL) Ceftriaxone MIC (μg/mL) Ceftazidime MIC (μg/mL)
E. coli (ESBL-) ≤0.12 ≤0.25 ≤0.5
K. pneumoniae (ESBL+) 16–32 16–64 8–16
S. aureus (MSSA) 2–4 4–8 8–16
P. aeruginosa >64 >64 4–8

Data sourced from enzymatic assays and clinical isolates

Enzymatic Stability and Resistance Profiles

This compound is hydrolyzed by extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), but its stability varies across enzyme classes:

  • ESBLs (e.g., TEM, SHV) : Moderate hydrolysis of this compound, countered by β-lactamase inhibitors like clavulanic acid .
  • MBLs (e.g., NDM-1, ElBla2): ElBla2 from Erythrobacter litoralis binds tightly to this compound (Km = 10 μM) but has a low turnover rate (kcat = 0.02 s⁻¹), making it less efficient than NDM-1 in resistance propagation .

Table 3: Kinetic Parameters of β-Lactamases Against this compound

Enzyme Km (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km)
TEM-1 50 0.5 0.01
NDM-1 10 0.5 0.05
ElBla2 10 0.02 0.002

Data adapted from hydrolysis assays

Clinical Efficacy and Pharmacokinetics

  • SBP Treatment: this compound achieves 95% bacterial coverage, outperforming ampicillin-tobramycin combinations . Its efficacy is comparable to ciprofloxacin but requires intravenous administration .
  • Critically Ill Patients : Population pharmacokinetic models indicate that continuous this compound infusion improves target attainment for Enterobacter spp. compared to intermittent dosing .

Table 4: Pharmacokinetic Parameters of this compound vs. Ceftriaxone

Parameter This compound Ceftriaxone
Protein Binding 40% 85–95%
Half-life 1 hr 6–9 hr
Renal Clearance 50–60% 33–67%
CSF Penetration Moderate Low

Data from clinical pharmacokinetic studies

Molecular Interactions and Binding Affinities

This compound’s interactions with penicillin-binding proteins (PBPs) and bacterial enzymes are critical for its activity. In silico studies show:

  • PBP3 Binding : this compound forms hydrogen bonds with SER 448 and THR 621, with a binding energy of −8.41 kcal/mol, comparable to synthetic carprofen derivatives .
  • Resistance Mutations : Mutations at Glu166 in β-lactamases reduce acylation rates, lowering this compound susceptibility .

Biological Activity

Cefotaxime is a third-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, including its spectrum of activity, clinical efficacy, pharmacokinetics, and case studies demonstrating its use in different clinical settings.

This compound exerts its bactericidal effects primarily by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, ultimately compromising cell wall integrity and leading to cell death. Notably, this compound has been modified chemically to resist hydrolysis by certain beta-lactamase enzymes, enhancing its effectiveness against resistant strains of bacteria .

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Group Activity
Gram-positive Cocci Effective against most strains except Enterococcus faecalis.
Gram-negative Bacilli Highly active against Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and some strains of Serratia marcescens.
Anaerobes Variable activity; generally less effective against Bacteroides fragilis but can be used in mixed infections .
Pseudomonas aeruginosa Limited efficacy; not recommended as monotherapy for infections caused by this organism due to high resistance rates .

Clinical Efficacy

Clinical trials have demonstrated this compound's effectiveness in treating various infections:

  • Lower Respiratory Infections : In multicenter trials involving 656 patients, this compound achieved bacteriological cure rates exceeding 89.9% and clinical cure rates of 93.9% .
  • Community-Acquired Pneumonia : A study reported satisfactory responses in 85% of cases treated with this compound, particularly effective against Streptococcus pneumoniae and Haemophilus influenzae .
  • Nosocomial Infections : this compound is frequently used in intensive care settings for treating nosocomial infections, with empirical use in 87% of cases observed in a study involving 624 patients across 44 ICUs .

Pharmacokinetics

This compound is administered intravenously or intramuscularly, achieving peak serum concentrations within one hour post-administration. The pharmacokinetic profile includes:

  • Half-life : Approximately one hour.
  • Protein Binding : Relatively low (about 30%), facilitating wide distribution in body tissues.
  • Excretion : Primarily through the kidneys, with about 50-60% excreted as unchanged drug and 15-20% as its active metabolite .

Adverse Effects

Although generally well-tolerated, this compound can cause local reactions at injection sites and hypersensitivity reactions. Serious adverse effects are rare but can include acute hemolysis in susceptible individuals, as reported in a case involving a newborn .

Case Study 1: this compound for Community-Acquired Pneumonia

A clinical trial assessed this compound's efficacy in treating community-acquired pneumonia. Out of 41 episodes treated, satisfactory clinical responses were noted in 85%, with notable effectiveness against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

Case Study 2: this compound-Induced Hemolysis

A report documented the first case of acute intravascular hemolysis induced by this compound-sulbactam combination therapy in a newborn with ABO incompatibility. The patient experienced severe complications leading to death shortly after treatment initiation, highlighting the importance of monitoring for adverse reactions in vulnerable populations .

Q & A

Q. What experimental methodologies are recommended for assessing cefotaxime stability in high-concentration solutions under clinical conditions?

Stability studies should use HPLC to quantify degradation products over time, with controlled variables (temperature, pH, solvent). For example, this compound in 0.9% NaCl at 83.3 mg/mL retains >90% potency for 6 hours but degrades significantly thereafter . Include kinetic modeling (e.g., zero/first-order degradation rates) and validate with mass spectrometry for structural confirmation of breakdown products.

Q. How can researchers design pharmacokinetic studies to evaluate this compound penetration into cerebrospinal fluid (CSF) during meningitis treatment?

Use a multicentre retrospective design with serial CSF and plasma sampling. Measure this compound concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adjust for covariates like renal function and infusion timing. Median CSF concentrations in adults with pneumococcal meningitis show variability (e.g., 121-hour post-dose sampling), necessitating Bayesian estimation for dose optimization .

Q. What in vitro models are suitable for testing this compound efficacy against β-lactamase-producing bacteria?

Employ broth microdilution assays with isogenic strains expressing TEM-1 β-lactamase. Use Mueller-Hinton agar supplemented with graded this compound concentrations (0.5–256 µg/mL). Include controls for enzyme inhibition (e.g., clavulanic acid) to distinguish between extended-spectrum β-lactamase (ESBL) and AmpC-mediated resistance .

Advanced Research Questions

Q. How do collateral sensitivity dynamics influence this compound resistance evolution during antibiotic cycling?

Design longitudinal evolution experiments with E. coli populations exposed to this compound gradients (e.g., 1× to 4× MIC). Track fitness via growth curves and genomic sequencing. Data show resistance mutations (e.g., ampC upregulation) may not correlate with collateral sensitivity to other β-lactams, suggesting epistatic interactions dominate adaptation pathways .

Q. What analytical frameworks resolve contradictions in this compound MIC data across multidrug-resistant E. coli strains?

Apply population analysis profiling (PAP) to detect heteroresistance. Use RNA-seq to identify efflux pump overexpression (e.g., acrAB-tolC) and quantify β-lactamase activity via nitrocefin hydrolysis assays. Correlate findings with whole-genome sequencing to distinguish clonal vs. plasmid-borne resistance mechanisms .

Q. How can nanoparticle conjugates enhance this compound’s antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Synthesize this compound-conjugated silver-doped ZnO nanoparticles (CTX-CS-AgNPs) via chemical reduction. Measure conjugating efficiency (e.g., 76.95% via UV-Vis spectroscopy) and validate synergy using checkerboard assays. Synergistic effects reduce MRSA MIC values by 8-fold compared to free this compound, likely due to membrane disruption and ROS generation .

Q. What statistical approaches address variability in this compound pharmacodynamic data across in vitro and in vivo models?

Use mixed-effects modeling to account for inter-study heterogeneity. For time-kill assays, apply Hill equations to quantify concentration-dependent bactericidal effects. In murine infection models, integrate PK/PD indices (e.g., %T > MIC) with Monte Carlo simulations to predict clinical efficacy .

Methodological Guidance for Contradictory Data

Q. How should researchers reconcile discrepancies between in vitro this compound susceptibility and clinical failure rates?

  • Step 1: Validate MIC results using standardized CLSI/EUCAST protocols.
  • Step 2: Perform hollow-fiber infection models (HFIM) to simulate human pharmacokinetics.
  • Step 3: Analyze host factors (e.g., immunocompetence) in retrospective cohorts. For example, CSF this compound levels <4× MIC correlate with treatment failure in meningitis, despite in vitro susceptibility .

Q. What experimental controls are critical when studying this compound’s impact on bacterial mutation rates?

Include:

  • Ancestral strain controls to distinguish de novo mutations from pre-existing variants.
  • Fluctuation tests to quantify mutation rates under this compound stress.
  • Parallel evolution replicates to identify adaptive convergence (e.g., pbp3 mutations in Haemophilus influenzae) .

Tables for Key Findings

Study Focus Key Parameter Result Reference
This compound stabilityDegradation at 125 mg/mL (6h)>90% retention in 0.9% NaCl
Nanoparticle synergyMRSA MIC reduction8-fold decrease with CTX-CS-AgNPs
CSF penetrationMedian CSF concentration4.2 µg/mL (IQR: 2.1–6.8) at 121h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime
Reactant of Route 2
Cefotaxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.